molecular formula C15H22ClNO2 B175836 3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride CAS No. 170842-81-6

3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride

Cat. No. B175836
M. Wt: 283.79 g/mol
InChI Key: LYYLXDOYYBUOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride is a chemical compound with the CAS Number: 170842-81-6 . It has a molecular weight of 283.8 and its IUPAC name is ethyl 3-benzyl-3-piperidinecarboxylate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21NO2.ClH/c1-2-18-14(17)15(9-6-10-16-12-15)11-13-7-4-3-5-8-13;/h3-5,7-8,16H,2,6,9-12H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 126-128 degrees Celsius . More detailed physical and chemical properties could not be found in the web search results.

Scientific Research Applications

Synthesis and Organic Chemistry

In the field of organic chemistry, research on related esters and carboxylic acids focuses on developing novel synthesis methods and understanding chemical properties. For instance, benzyl esters are synthesized through esterification reactions, which could potentially apply to the synthesis of 3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride, emphasizing the versatility of benzyl esters in organic synthesis (Tummatorn, Albiniak, & Dudley, 2007). Additionally, the creation of ethyl esters for fluorescent dyes suggests a pathway for designing new materials with specific optical properties, potentially relevant for applications in liquid crystal displays and other optical technologies (Bojinov & Grabchev, 2003).

Corrosion Inhibition

Research on pyrazole derivatives, including their ester forms, demonstrates their effectiveness as corrosion inhibitors for steel in hydrochloric acid (Herrag et al., 2007). This suggests that structurally related compounds, such as 3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride, could be explored for similar applications, highlighting the importance of esters in protecting metals from corrosion.

Material Sciences and Nonlinear Optics

In material sciences, derivatives of carboxylic acids and esters are studied for their nonlinear optical properties, offering insights into the development of optical limiting materials (Chandrakantha et al., 2013). This research area could be relevant for the investigation of 3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride in the context of producing materials with specific optical characteristics for advanced technological applications.

Antioxidant and Antibacterial Studies

Compounds related to 3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride have been evaluated for their antioxidant and antibacterial activities, suggesting potential biomedical applications. Phenolic esters and amides of certain carboxylic acids demonstrate significant activity against free radicals and bacteria (Shankerrao, Bodke, & Mety, 2013). This area of research indicates the potential for related esters to serve as bioactive molecules in the development of new therapeutic agents or preservatives.

Safety And Hazards

The safety information available indicates that this compound is an irritant . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 3-benzylpiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-2-18-14(17)15(9-6-10-16-12-15)11-13-7-4-3-5-8-13;/h3-5,7-8,16H,2,6,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYLXDOYYBUOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589972
Record name Ethyl 3-benzylpiperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride

CAS RN

170842-81-6
Record name 3-Piperidinecarboxylic acid, 3-(phenylmethyl)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170842-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-benzylpiperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.